5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one

Catalog No.
S1537356
CAS No.
520-29-6
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-o...

CAS Number

520-29-6

Product Name

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3

InChI Key

DJOJDHGQRNZXQQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O

Synonyms

2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O

Sakuranetin is a naturally occurring flavonoid found in various plants, including cherry trees (Prunus spp.), mugwort (Artemisia campestris), and rice (Oryza sativa). It acts as a phytoalexin, a natural defense compound produced by plants in response to stress like fungal infections, UV radiation, or insect damage []. In recent years, scientific research has explored the diverse potential benefits of sakuranetin in various fields.

Biological Activities:

Studies have identified a range of biological activities associated with sakuranetin, including:

  • Antioxidant activity: Sakuranetin demonstrates free radical scavenging and metal chelating properties, potentially protecting cells from oxidative damage [].
  • Anti-inflammatory activity: Research suggests sakuranetin can suppress the production of inflammatory mediators, potentially helpful in managing inflammatory conditions [].
  • Antimutagenic activity: Studies indicate sakuranetin's ability to inhibit the formation of mutations in cells, potentially reducing cancer risk [].
  • Antimicrobial activity: Sakuranetin exhibits activity against various bacteria, fungi, and parasites, suggesting potential applications in developing new antimicrobials [].
  • Other potential benefits: Research also explores the potential of sakuranetin in various areas, including glucose uptake stimulation, neuroprotection, antimelanogenesis (reducing skin pigmentation), and antitumor properties [].

Ongoing Research:

Despite promising results, most research on sakuranetin is in its preclinical stages, primarily conducted in cell lines and animal models. Further investigations are necessary to fully understand its potential therapeutic effects and safety profile in humans [].

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one, commonly known as Sakuranetin, is a flavonoid belonging to the class of 7-O-methylated flavonoids. This compound exhibits a complex structure characterized by a chroman backbone with hydroxyl and methoxy substituents. Its molecular formula is C₁₆H₁₄O₅, and it has a molecular weight of approximately 286.28 g/mol. Sakuranetin is primarily found in various plant species, including Daphne aurantiaca and Prunus cerasus, where it is produced as a phytoalexin in response to stress or pathogen attack .

The mechanism of action of sakuranetin is still being explored. Its anti-inflammatory properties may be linked to its ability to inhibit the production of inflammatory mediators. Additionally, sakuranetin's antifungal activity could involve disrupting fungal cell membranes or interfering with fungal signaling pathways [].

Typical of flavonoids, including:

  • Hydroxylation: The presence of hydroxyl groups allows for potential further hydroxylation reactions.
  • Methylation: The methoxy group can be replaced or modified through methylation reactions.
  • Oxidation: Under certain conditions, the compound may oxidize to form quinone derivatives.
  • Reduction: The carbonyl group can be reduced to form alcohols.

These reactions contribute to its stability and reactivity in biological systems.

Sakuranetin exhibits various biological activities, which include:

  • Antioxidant Properties: It scavenges free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Activity: Sakuranetin has shown effectiveness against various pathogens, including fungi and bacteria.
  • Anti-inflammatory Effects: It modulates inflammatory pathways, which can be beneficial in treating inflammatory diseases.
  • Anticancer Potential: Preliminary studies suggest that Sakuranetin may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

Sakuranetin can be synthesized through several methods:

  • Natural Extraction: It can be isolated from plant sources such as Prunus cerasus.
  • Chemical Synthesis:
    • Starting from naringenin, methylation at the C7 position followed by hydroxylation at C5 results in Sakuranetin.
    • Various synthetic routes involve the use of reagents like methyl iodide and bases such as potassium carbonate to facilitate the methylation process.

These methods allow for the production of Sakuranetin in both laboratory and industrial settings.

Sakuranetin has several applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored for use in developing anti-inflammatory and anticancer drugs.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Food Industry: As a natural preservative, it may help extend the shelf life of food products due to its antimicrobial properties .

Research indicates that Sakuranetin interacts with several biological targets:

  • Adenosine Receptor A2b: It acts as an antagonist, influencing various signaling pathways related to inflammation and cell proliferation .
  • Cytochrome P450 Enzymes: Sakuranetin demonstrates inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Protein Kinases: It may modulate kinase activity involved in cellular signaling pathways.

These interactions highlight its potential therapeutic applications and the need for further pharmacokinetic studies.

Sakuranetin shares structural similarities with other flavonoids but possesses unique features due to its specific hydroxyl and methoxy substitutions. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
NaringeninCore flavonoid structureLacks methoxy group at C7
QuercetinSimilar flavonoid backboneContains additional hydroxyl groups
LuteolinFlavonoid skeletonDifferent substitution pattern on the aromatic ring
ApigeninFlavonoid coreLacks methoxy group; different functional groups

Sakuranetin's unique combination of hydroxyl and methoxy groups contributes to its distinct biological activities compared to these similar compounds. This uniqueness positions it as a promising candidate for further research and application in various fields.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2957-21-3

Dates

Last modified: 08-15-2023
1.Hasegawa, M.,Mitsuhara, I.,Seo, S., et al. Analysis on blast fungus-responsive characters of a flavonoid phytoalexin sakuranetin; accumulation in infected rice leaves, antifungal activity and detoxification by fungus. Molecules 19, 11404-11418 (2014).

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